molecular formula C11H15BrN2O2S B3276455 4-Bromo-N-(piperidin-1-yl)benzenesulfonamide CAS No. 64268-85-5

4-Bromo-N-(piperidin-1-yl)benzenesulfonamide

Cat. No.: B3276455
CAS No.: 64268-85-5
M. Wt: 319.22 g/mol
InChI Key: MZTMOOJDUOKYDA-UHFFFAOYSA-N
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Description

4-Bromo-N-(piperidin-1-yl)benzenesulfonamide (CAS 64268-85-5) is a chemical compound with the molecular formula C 11 H 15 BrN 2 O 2 S and a molecular weight of 319.22 g/mol . It should be stored sealed in a dry environment at 2-8°C . This benzenesulfonamide derivative is a valuable scaffold in medicinal chemistry and drug discovery research. Compounds within this chemical class have demonstrated significant potential in various biological areas. Notably, structurally related benzene-1,4-disulfonamide analogs have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting mitochondrial Complex I . This mechanism is a promising therapeutic strategy for targeting cancer subtypes that are highly dependent on aerobic metabolism, such as certain pancreatic cancers, lymphomas, and acute myeloid leukemias . Furthermore, N-benzenesulfonamide-based structures are frequently explored as key pharmacophores in the development of anti-inflammatory agents, serving as analogs for selective cyclooxygenase-2 (COX-2) inhibitors . Researchers can utilize this brominated sulfonamide as a versatile building block for further structural optimization and in structure-activity relationship (SAR) studies to develop novel therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-piperidin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c12-10-4-6-11(7-5-10)17(15,16)13-14-8-2-1-3-9-14/h4-7,13H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTMOOJDUOKYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Synthetic Exploration of 4 Bromo N Piperidin 1 Yl Benzenesulfonamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic approach to 4-Bromo-N-(piperidin-1-yl)benzenesulfonamide logically disconnects the molecule at the sulfonamide (S-N) bond. This primary disconnection reveals two key precursors: 4-bromobenzenesulfonyl chloride and N-aminopiperidine. The synthesis of the target compound, therefore, hinges on the efficient preparation of these two starting materials.

Synthesis of 4-Bromobenzenesulfonyl Chloride

4-Bromobenzenesulfonyl chloride is a vital electrophilic reagent in the synthesis of various sulfonamides. It is typically a white to off-white crystalline solid. The most common laboratory and industrial synthesis of this precursor involves the chlorosulfonation of bromobenzene.

A prevalent method for synthesizing 4-bromobenzenesulfonyl chloride is through the reaction of 4-bromobenzenesulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred due to its directness and efficacy. Another established route is the direct chlorosulfonation of bromobenzene using chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene (B151609) ring. Careful control of reaction conditions is crucial to favor the formation of the desired para-isomer and to minimize the formation of unwanted side products.

Table 1: Physical and Chemical Properties of 4-Bromobenzenesulfonyl Chloride

PropertyValue
CAS Number 98-58-8
Molecular Formula C₆H₄BrClO₂S
Molecular Weight 255.52 g/mol
Appearance White to light yellow crystalline powder
Melting Point 75-78 °C
Boiling Point 153 °C at 15 mmHg

Preparation and Derivatization of N-Aminopiperidine

N-Aminopiperidine serves as the nucleophilic component in the formation of the target sulfonamide. Its synthesis can be achieved through several routes. One common method involves the reaction of piperidine (B6355638) with hydroxylamine-O-sulfonic acid (HOSA) in an aqueous alkaline solution. The molar ratio of the reactants and the reaction temperature are critical parameters to control for achieving a high yield. Another approach involves the nitrosation of piperidine to form N-nitrosopiperidine, followed by reduction to yield N-aminopiperidine.

Derivatization of N-aminopiperidine is a key step in the synthesis of various biologically active molecules. The primary amino group of N-aminopiperidine can readily react with various electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to form the corresponding amides, sulfonamides, and ureas. This reactivity allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

Optimized Synthetic Routes for Core Compound Formation

The formation of the sulfonamide bond is the cornerstone of the synthesis of this compound. This is typically achieved by reacting the electrophilic 4-bromobenzenesulfonyl chloride with the nucleophilic N-aminopiperidine.

Sulfonamide Bond Formation: Reaction Mechanisms and Conditions

The reaction between 4-bromobenzenesulfonyl chloride and N-aminopiperidine proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom. The lone pair of electrons on the primary nitrogen atom of N-aminopiperidine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the stable sulfonamide bond.

This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The choice of solvent can influence the reaction rate and yield, with common solvents including dichloromethane, chloroform, and tetrahydrofuran. The reaction conditions are generally mild, often proceeding at room temperature.

Reaction Scheme:

C₆H₄BrSO₂Cl + C₅H₁₀N-NH₂ → C₆H₄BrSO₂NH-NC₅H₁₀ + HCl

Table 2: Optimized Reaction Conditions for Sulfonamide Formation

ParameterCondition
Solvent Dichloromethane (DCM)
Base Pyridine or Triethylamine
Temperature Room Temperature
Reaction Time 2-6 hours

Catalytic Approaches in Sulfonamide Synthesis (e.g., Metal-Free Methods)

While the reaction of sulfonyl chlorides with amines is a robust and widely used method, there is growing interest in developing more sustainable and efficient catalytic approaches for sulfonamide synthesis. These methods often avoid the pre-formation of reactive sulfonyl chlorides.

Metal-Free Methods: Recent research has explored metal-free approaches for sulfonamide synthesis. One such strategy involves the oxidative coupling of thiols and amines in the presence of an oxidant. Another innovative metal-free approach utilizes photoredox catalysis to generate sulfonyl radicals from sulfonyl chlorides or other precursors, which then react with amines. google.com

Catalytic Methods: Transition-metal-catalyzed reactions have also emerged as powerful tools for constructing sulfonamide bonds. For example, palladium-catalyzed cross-coupling reactions of aryl halides or boronic acids with sulfonamides or their precursors have been developed. nih.gov Copper-catalyzed three-component reactions involving an aryl source, a sulfur dioxide source, and an amine have also been reported as an efficient route to sulfonamides. researchgate.netthieme.de These catalytic methods often offer milder reaction conditions and broader substrate scope compared to traditional methods.

Diversification Strategies for Structural Analogues

The structural framework of this compound offers several opportunities for diversification to generate a library of analogues for biological screening. These modifications can be broadly categorized into alterations of the piperidine ring and modifications of the bromophenyl moiety.

Modification of the Piperidine Ring: The piperidine ring can be substituted at various positions to introduce different functional groups. For instance, alkyl, aryl, or functionalized side chains can be introduced on the carbon atoms of the piperidine ring. Furthermore, the piperidine ring itself can be replaced with other saturated heterocyclic systems, such as morpholine (B109124) or thiomorpholine, to explore the impact of heteroatom substitution on biological activity.

Modification of the Bromophenyl Ring: The bromine atom on the phenyl ring serves as a convenient handle for further functionalization through various cross-coupling reactions. For example, Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of aryl, alkynyl, and amino substituents at the 4-position. This allows for the systematic exploration of the electronic and steric effects of different substituents on the aromatic ring. Additionally, the bromine atom can be replaced with other functional groups through nucleophilic aromatic substitution reactions under specific conditions.

These diversification strategies enable the synthesis of a wide array of structural analogues of this compound, facilitating the exploration of structure-activity relationships and the identification of compounds with improved biological profiles.

Introduction of Substituents on the Phenyl Ring

Commonly employed synthetic strategies for the modification of aryl bromides can be applied here. For instance, Suzuki, Stille, and Sonogashira coupling reactions can be utilized to introduce new carbon-carbon bonds, thereby attaching alkyl, aryl, or alkynyl groups to the phenyl ring. The Heck reaction offers another avenue for introducing alkenyl substituents. Furthermore, Buchwald-Hartwig amination can be employed to replace the bromine atom with various amino groups.

These modifications can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule. For example, the introduction of electron-donating groups, such as methoxy or amino groups, can increase the electron density of the phenyl ring, while electron-withdrawing groups, like nitro or cyano groups, will have the opposite effect. Such changes can influence the molecule's interaction with biological targets.

Below is a table summarizing potential modifications to the phenyl ring and the corresponding synthetic methods that could be employed.

Substituent to IntroducePotential Synthetic MethodReagents and Conditions
Aryl / HeteroarylSuzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water)
AlkynylSonogashira CouplingTerminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., THF)
AminoBuchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene)
CyanoCyanationCuCN, Solvent (e.g., DMF or NMP), High temperature

This table presents potential synthetic routes based on general organic chemistry principles for aryl bromides.

Modifications of the Piperidine Moiety

The piperidine ring is a common structural motif in many pharmacologically active compounds, and its modification can significantly influence a molecule's properties, such as its basicity, conformational flexibility, and ability to form hydrogen bonds. nih.gov In the context of this compound, alterations to the piperidine moiety can lead to a new series of derivatives with potentially enhanced or modulated activities.

A variety of synthetic approaches can be envisioned for modifying the piperidine ring. These can range from the introduction of simple alkyl or functionalized substituents on the carbon atoms of the ring to more complex modifications involving ring-opening and closing reactions to generate different heterocyclic systems. For instance, lithiation of the piperidine ring followed by quenching with an electrophile could introduce substituents at specific positions. Alternatively, starting from a substituted piperidine precursor, such as a hydroxypiperidine or an aminopiperidine, and reacting it with 4-bromobenzenesulfonyl chloride would directly yield the desired modified compound.

The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can increase the hydrophilicity of the molecule, while the addition of bulky substituents can alter its steric profile and conformational preferences. These changes can have a profound impact on the molecule's pharmacokinetic and pharmacodynamic properties.

The following table outlines some potential modifications of the piperidine moiety.

ModificationSynthetic ApproachStarting Materials
4-Hydroxypiperidine derivativeReaction of 4-bromobenzenesulfonyl chloride with 4-hydroxypiperidine4-Bromobenzenesulfonyl chloride, 4-Hydroxypiperidine
4-Carboxypiperidine derivativeReaction of 4-bromobenzenesulfonyl chloride with piperidine-4-carboxylic acid4-Bromobenzenesulfonyl chloride, Piperidine-4-carboxylic acid
N-Oxide derivativeOxidation of the piperidine nitrogenThis compound, Oxidizing agent (e.g., m-CPBA)

This table illustrates hypothetical synthetic modifications based on known reactions of piperidine-containing compounds.

Variations at the Sulfonamide Nitrogen Atom

One potential modification is the N-alkylation or N-arylation of the sulfonamide nitrogen, which would require deprotonation of the sulfonamide N-H bond followed by reaction with an appropriate electrophile. doi.org However, given the structure of the parent compound, such reactions would need to be carefully controlled to avoid side reactions.

A more common approach to introduce diversity at this position is to vary the amine component during the initial synthesis. Instead of N-aminopiperidine, a wide range of primary and secondary amines can be reacted with 4-bromobenzenesulfonyl chloride to generate a library of analogous sulfonamides. This approach allows for the systematic exploration of the structure-activity relationship of the group attached to the sulfonyl moiety.

The table below provides examples of variations that can be achieved at the sulfonamide nitrogen.

VariationSynthetic ApproachKey Reagents
N-Methyl derivativeN-AlkylationThis compound, Base (e.g., NaH), Methyl iodide
N-Phenyl derivativeN-ArylationThis compound, Phenylboronic acid, Cu catalyst
Diverse Amine MoietyReaction of 4-bromobenzenesulfonyl chloride with a different amine4-Bromobenzenesulfonyl chloride, Desired primary or secondary amine

This table suggests possible synthetic transformations for the sulfonamide group based on established literature for similar compounds.

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. researchgate.net This involves considering factors such as atom economy, reaction efficiency, solvent selection, and waste minimization throughout the synthetic process.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, with minimal generation of byproducts. rsc.orgnih.gov

The following table provides a simplified atom economy calculation for the synthesis of this compound from 4-bromobenzenesulfonyl chloride and N-aminopiperidine.

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )
4-Bromobenzenesulfonyl chloride256.51This compound319.22
N-Aminopiperidine100.16
Total Reactant Mass 356.67

Percent Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Percent Atom Economy = (319.22 / 356.67) x 100 ≈ 89.5%

This calculation does not include the base used to neutralize HCl.

Solvent Selection and Waste Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste generated in a chemical process. Traditional sulfonamide synthesis may use chlorinated solvents, which are environmentally hazardous. The development of synthetic methods that utilize greener solvents, such as water, ethanol, or deep eutectic solvents, is a key area of research. nih.gov

Recent advances in sulfonamide synthesis have demonstrated the feasibility of conducting these reactions in more environmentally benign media. For example, performing the reaction in water can simplify the workup procedure, as the product may precipitate out and can be collected by filtration. This minimizes the use of organic solvents for extraction and purification.

Waste minimization also involves the use of catalytic methods where possible, as catalysts are used in small amounts and can often be recycled. Additionally, optimizing reaction conditions to reduce the formation of side products and unreacted starting materials will decrease the amount of waste generated and simplify the purification process.

Scale-Up Considerations for Research and Development Purposes

Scaling up the synthesis of this compound from the laboratory to a larger scale for research and development purposes presents several challenges that need to be carefully addressed. These include ensuring consistent product quality, managing reaction exotherms, and handling materials safely and efficiently.

A key consideration in scaling up is the potential for changes in reaction kinetics and heat transfer. Reactions that are easily controlled on a small scale can become highly exothermic and difficult to manage in larger reactors. Therefore, a thorough understanding of the reaction thermodynamics and kinetics is essential. This may involve performing calorimetric studies to assess the heat of reaction and identify any potential thermal hazards.

The choice of equipment is also critical. The mixing efficiency, heat transfer capabilities, and material of construction of the reactor must be suitable for the specific reaction conditions. Inefficient mixing can lead to localized "hot spots" and the formation of impurities.

Furthermore, the workup and purification procedures may need to be adapted for larger scale operations. Filtration, extraction, and crystallization methods that are straightforward in the lab may become more complex and time-consuming on a larger scale. The development of robust and scalable purification methods is crucial for obtaining a product of consistent quality.

Finally, a comprehensive process safety assessment should be conducted to identify and mitigate any potential hazards associated with the large-scale synthesis of this compound. This includes evaluating the toxicity and flammability of all reagents and solvents, as well as developing procedures for safe handling and waste disposal.

Advanced Computational and Theoretical Investigations of 4 Bromo N Piperidin 1 Yl Benzenesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

No specific DFT studies on the molecular geometry and stability of 4-Bromo-N-(piperidin-1-yl)benzenesulfonamide have been reported. Such a study would typically involve geometry optimization to determine key bond lengths, bond angles, and dihedral angles, providing insights into the molecule's three-dimensional structure and energetic stability.

Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Prediction

A frontier molecular orbital analysis for this compound is not present in the available literature. This analysis would calculate the energies of the HOMO and LUMO, the energy gap between them, and other quantum chemical descriptors to predict the compound's chemical reactivity, kinetic stability, and electronic transitions.

Electrostatic Potential Surface Analysis

There are no published studies detailing the electrostatic potential surface of this compound. This analysis would reveal the distribution of charge on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Conformational Analysis and Energy Landscapes

Identification of Stable Conformers

A systematic search for the stable conformers of this compound has not been documented. Such an investigation would identify the different low-energy spatial arrangements of the molecule, which is crucial for understanding its interactions with biological targets.

Molecular Dynamics Simulations for Conformational Flexibility

There is no record of molecular dynamics simulations being performed on this compound. These simulations would provide a dynamic picture of the molecule's conformational flexibility and the stability of its different conformers in various environments.

Molecular Docking and Ligand-Target Interaction Profiling (In Silico, Non-Human Models)

Detailed molecular docking studies predicting the binding modes of this compound with model enzymatic systems such as Carbonic Anhydrases, Alpha-Glucosidase, Protein Tyrosine Phosphatase 1B (PTP1B), or Monoamine Oxidase (MAO) have not been specifically reported in the available literature. While many benzenesulfonamide (B165840) derivatives have been investigated as inhibitors for these enzymes, data for this particular compound is absent. nih.govnih.govnih.govmdpi.comnih.gov

Prediction of Binding Modes with Model Enzymatic Systems (e.g., Carbonic Anhydrases, Alpha-Glucosidase, PTP1B, MAO)

There are no published studies that specifically illustrate the binding pose or orientation of this compound within the active sites of Carbonic Anhydrases, Alpha-Glucosidase, PTP1B, or MAO. General studies on related sulfonamides show that the sulfonamide group typically coordinates with the zinc ion in the active site of carbonic anhydrases. nih.govunifi.it For other enzymes like PTP1B and α-glucosidase, the binding modes of various inhibitors are highly dependent on their specific substituent groups, but no models for the title compound are available. nih.govnih.gov

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

A specific analysis of the key intermolecular interactions between this compound and the amino acid residues of the target enzymes is not available. Such analysis is contingent on successful molecular docking simulations, which have not been published for this compound.

Evaluation of Binding Affinities and Energetics (Theoretical)

Theoretical evaluations of binding affinities, such as docking scores or calculated binding free energies (in kcal/mol), for the interaction of this compound with the specified enzymes are not found in the scientific literature. While such data exists for other novel benzenesulfonamide derivatives, it cannot be extrapolated to the specific compound . longdom.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical/Predictive, Not Human Clinical Data)

No specific Quantitative Structure-Activity Relationship (QSAR) models have been developed or published for a series of compounds that includes this compound. QSAR studies typically require a dataset of structurally related compounds with corresponding biological activity data, which has not been established for this specific scaffold against the target enzymes. researchgate.netnih.gov

Selection and Calculation of Molecular Descriptors

There are no reports on the selection and calculation of specific molecular descriptors (e.g., topological, electronic, hydrophobic) for this compound within the context of a QSAR study.

Development and Validation of Predictive QSAR Models

As no QSAR studies involving this compound have been published, there are no developed or validated predictive models to report.

Activity Cliff Analysis

Activity cliff analysis is a crucial component of computational and theoretical investigations in drug discovery, focusing on the relationship between molecular structure and biological activity. An activity cliff is defined as a pair of structurally similar compounds that exhibit a large and unexpected difference in their biological potency against a specific target. The systematic identification and analysis of these cliffs provide valuable insights into the structure-activity relationship (SAR) of a compound series, highlighting small structural modifications that can lead to significant gains or losses in activity.

For this compound, an activity cliff analysis would involve the systematic evaluation of its structural analogs. This analysis helps to identify key molecular features that are critical for its biological activity. By making minor modifications to the core structure of this compound and assessing the resulting changes in potency, researchers can pinpoint sensitive regions of the molecule where small alterations have a profound impact.

The analysis typically involves generating a dataset of analogs by modifying three main components of the parent molecule:

The Benzenesulfonamide Core: Modifications to the benzene (B151609) ring, such as altering the position or nature of the bromo substituent, or introducing other substituents.

The Piperidine (B6355638) Moiety: Changes to the piperidine ring, including the introduction of substituents or its replacement with other cyclic amines.

The Sulfonamide Linker: Although less common, modifications to the sulfonamide group itself can also be explored.

The biological activity of each analog is then determined, and pairs of compounds with high structural similarity but significantly different potencies are identified as activity cliffs. These cliffs are then analyzed to understand the underlying molecular basis for the observed activity differences.

Hypothetical Activity Cliff Analysis of this compound Analogs

To illustrate the principles of activity cliff analysis, a hypothetical dataset of analogs of this compound and their corresponding inhibitory concentrations (IC₅₀) against a putative target kinase is presented below. The analysis focuses on identifying pairs of compounds that form activity cliffs.

Compound IDStructureIC₅₀ (nM)Fold Change from Parent
Parent This compound4-BrH501.0
Analog 14-Chloro-N-(piperidin-1-yl)benzenesulfonamide4-ClH750.7
Analog 24-Fluoro-N-(piperidin-1-yl)benzenesulfonamide4-FH1500.3
Analog 34-Iodo-N-(piperidin-1-yl)benzenesulfonamide4-IH451.1
Analog 43-Bromo-N-(piperidin-1-yl)benzenesulfonamide3-BrH5000.1
Analog 54-Bromo-N-(4-methylpiperidin-1-yl)benzenesulfonamide4-Br4-CH₃252.0
Analog 64-Bromo-N-(4-hydroxypiperidin-1-yl)benzenesulfonamide4-Br4-OH510.0
Analog 74-Bromo-N-(pyrrolidin-1-yl)benzenesulfonamide4-BrN/A8000.06
Analog 84-Bromo-N-(morpholin-1-yl)benzenesulfonamide4-BrN/A12000.04

Interpretation of Hypothetical Activity Cliffs

The hypothetical data reveals several potential activity cliffs:

Parent vs. Analog 4: A shift of the bromo substituent from the 4-position to the 3-position on the benzene ring results in a 10-fold decrease in potency (IC₅₀ from 50 nM to 500 nM). This constitutes a significant activity cliff, suggesting that the para-position of the halogen is crucial for optimal interaction with the target, likely through specific hydrophobic or halogen-bonding interactions.

Parent vs. Analog 6: The introduction of a hydroxyl group at the 4-position of the piperidine ring leads to a 10-fold increase in potency (IC₅₀ from 50 nM to 5 nM). This sharp increase in activity represents a prominent activity cliff. The hydroxyl group may be forming a critical hydrogen bond with a key residue in the active site of the target protein, thereby significantly enhancing the binding affinity.

Parent vs. Analog 7 and 8: Replacing the piperidine ring with a pyrrolidine (B122466) (Analog 7) or morpholine (B109124) (Analog 8) ring leads to a dramatic loss of activity (IC₅₀ of 800 nM and 1200 nM, respectively). These represent significant activity cliffs and underscore the importance of the six-membered piperidine ring for maintaining the correct conformation and steric bulk necessary for effective binding. The introduction of the oxygen atom in the morpholine ring may introduce unfavorable steric or electronic effects.

Analog 5 vs. Analog 6: Both analogs feature a substitution at the 4-position of the piperidine ring. However, the hydroxyl group in Analog 6 results in a 5-fold greater potency compared to the methyl group in Analog 5 (IC₅₀ of 5 nM vs. 25 nM). This highlights the specific electronic and hydrogen-bonding properties of the substituent, rather than just its steric bulk, as a key determinant of activity.

Structure Activity Relationship Sar Studies and Rational Design Principles in Vitro/theoretical Focus

Influence of the 4-Bromo Substitution on Molecular Recognition and Activity (Theoretical/In Vitro)

The substitution of a bromine atom at the para-position (C4) of the benzenesulfonamide (B165840) ring is a critical feature that significantly influences the compound's physicochemical properties and its potential interactions with biological targets. The presence of this halogen atom can modulate activity through several mechanisms.

The bromine atom, due to its size and polarizability, can enhance binding affinity and target selectivity. ump.edu.pl One of the key contributions of bromine is its ability to form halogen bonds, a type of non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with a Lewis base such as a carbonyl oxygen or an amide group on a protein. researchgate.net This directional interaction, stemming from an electropositive region on the halogen atom known as a "sigma-hole," can favorably alter intermolecular and intramolecular interactions, potentially leading to a more stable ligand-target complex. ump.edu.plump.edu.pl

Theoretical and computational studies have shown that the binding mode of a 4-bromo-substituted scaffold can involve van der Waals interactions with key amino acid side chains, contributing to the stability of the ligand-protein complex. nih.gov Therefore, the 4-bromo substituent is not merely a bulky group but an active participant in molecular recognition, capable of forming specific, stabilizing interactions that can be crucial for biological activity. researchgate.net

Contribution of the Piperidine (B6355638) Ring to Ligand-Target Engagement (In Vitro/Theoretical)

The piperidine ring is a prevalent N-heterocyclic scaffold in medicinal chemistry, recognized for its significant role in drug design and its presence in numerous approved pharmaceuticals. nih.govarizona.edu In the structure of 4-Bromo-N-(piperidin-1-yl)benzenesulfonamide, the piperidine moiety serves multiple functions that are critical for ligand-target engagement.

Primarily, the piperidine ring acts as a versatile scaffold, providing a three-dimensional structure that can be optimized to fit into specific binding pockets. nih.govrsc.org Its chair-like conformation allows for precise spatial orientation of substituents, which can be crucial for interacting with target residues. This structural feature can be used to modulate physicochemical properties and enhance biological activity and selectivity. thieme-connect.com

The piperidine ring itself, being a saturated heterocycle, can engage in hydrophobic and van der Waals interactions within non-polar regions of a binding site. nih.gov The nitrogen atom within the ring is a key feature; its basicity and ability to be protonated at physiological pH allow for the formation of ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target protein. acs.org

Elucidation of Essential Pharmacophoric Features for Target Interaction

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. For this compound, a hypothetical pharmacophore model can be constructed by considering its constituent parts and the known roles of similar functional groups in biologically active molecules. dergipark.org.tr

The key pharmacophoric features can be defined as follows:

Zinc-Binding Group (ZBG): The sulfonamide moiety (-SO₂NH-) is a classic zinc-binding group. ajchem-b.comajchem-b.com In many metalloenzymes, such as carbonic anhydrases, the deprotonated sulfonamide nitrogen coordinates directly with the zinc ion in the active site, forming a critical interaction for inhibition. nih.govacs.org The two sulfonyl oxygens also typically form hydrogen bonds with active site residues, further anchoring the inhibitor. acs.org

Aromatic Ring: The central phenyl ring serves as a rigid scaffold that correctly positions the other functional groups. It can participate in hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site.

Halogen Bond Donor: As discussed in section 4.1, the 4-bromo substituent acts as a halogen bond donor. This feature allows for specific and directional interactions with electron-rich atoms (like oxygen or nitrogen) in the protein backbone or side chains, contributing to binding affinity and selectivity. researchgate.net

Hydrophobic/Positively Ionizable Feature: The piperidine ring provides a bulky, hydrophobic feature that can occupy a corresponding hydrophobic pocket in the target protein. nih.gov Furthermore, the nitrogen atom of the piperidine can be protonated, presenting a positive charge that can form a salt bridge or a strong hydrogen bond with a negatively charged amino acid residue. acs.org

These features collectively define the potential interaction points of this compound with a biological target. The spatial arrangement of these features is critical for optimal binding.

Rational Design Strategies for Optimizing Molecular Efficacy and Selectivity (In Vitro/Computational)

Rational drug design aims to optimize the biological activity of a lead compound through systematic structural modifications based on an understanding of its SAR and interaction with its target. nih.gov For this compound, computational and in vitro strategies can be employed to enhance efficacy and selectivity.

Based on the identified pharmacophoric features, a library of analogs can be designed to systematically probe the SAR. This involves modifying each key component of the parent molecule to identify substitutions that improve target binding and selectivity. Computational tools like molecular docking can be used to predict how these changes might affect binding affinity and orientation within a target active site. mdpi.com

Table 1: Proposed Library of Analogs for SAR Studies

Modification RegionParent MoietyProposed ModificationsRationale
Aromatic Ring Substitution4-Bromo4-Chloro, 4-Iodo, 4-Trifluoromethyl, 4-CyanoTo evaluate the effect of different halogens and electron-withdrawing groups on halogen bonding and electronic properties.
Aromatic Ring CoreBenzene (B151609)Pyridine, ThiopheneTo explore the impact of replacing the phenyl ring with other aromatic systems on π-stacking and overall geometry.
N-SubstituentPiperidinePyrrolidine (B122466), Morpholine (B109124), 4-Methylpiperazine, Acyclic alkylaminesTo assess the importance of the ring size, conformation, and the presence of additional heteroatoms on binding and physicochemical properties.
Piperidine SubstitutionUnsubstituted4-Hydroxy, 4-Fluoro, 3-MethylTo introduce additional interaction points (e.g., hydrogen bonding) and explore steric tolerance within the binding pocket.

Optimizing a compound for in vitro testing often requires modulating its physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability, without sacrificing biological activity. thieme-connect.com For the this compound scaffold, several strategies can be employed.

Solubility Enhancement: Poor aqueous solubility can be a major hurdle in in vitro assays. Introducing polar functional groups can improve solubility. For example, adding a hydroxyl (-OH) or a small ether group to the piperidine ring could increase hydrophilicity. thieme-connect.comnih.gov Replacing the piperidine with a more polar heterocycle like morpholine is another common strategy.

Metabolic Stability: In cell-based assays, metabolic instability can lead to an underestimation of a compound's true potency. Potential metabolic soft spots can be identified and modified. For instance, if the piperidine ring is susceptible to oxidation, introducing a fluorine atom at a metabolically labile position can block this pathway, thereby increasing the compound's stability in the assay environment.

Table 2: Strategies for Modulating Physicochemical Properties

Property to ModulateStrategyExample ModificationExpected Outcome
Aqueous SolubilityIntroduce polar groupsAdd a hydroxyl group to the piperidine ring; replace piperidine with morpholine.Increased solubility, facilitating higher concentrations in aqueous assay buffers.
Lipophilicity (logP)Alter halogen or alkyl groupsReplace 4-Bromo with 4-Chloro; add a methyl group to the piperidine ring.Decrease or increase logP to optimize for cell permeability and reduce non-specific binding.
Metabolic StabilityBlock metabolic "hot spots"Introduce fluorine atoms on the piperidine ring.Reduced metabolic degradation in cell-based assays, providing a more accurate measure of activity.

Mechanistic Insights from SAR Analysis in Non-Human Biological Systems

Structure-activity relationship studies of sulfonamides in non-human biological systems, particularly microorganisms, have provided foundational mechanistic insights that are often applicable to human targets. Sulfonamides were first discovered as antibacterial agents that function by inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov

Computational and in vitro studies on benzenesulfonamide derivatives targeting carbonic anhydrases (CAs) in bacteria like Vibrio cholerae have revealed key aspects of inhibitor design. tandfonline.comresearchgate.net These studies demonstrate that the sulfonamide moiety is crucial for binding to the catalytic zinc ion. The "tail" of the molecule (the part extending from the aromatic ring) explores different regions of the active site, and its flexibility and chemical nature determine the inhibitor's potency and isoform selectivity. researchgate.net For instance, research on a library of benzenesulfonamides against V. cholerae CAs showed that the rigidity of the tail portion significantly influenced inhibitory activity and selectivity among different CA isoforms. tandfonline.com

These findings in non-human systems underscore universal principles of sulfonamide-based enzyme inhibition: the essential role of the zinc-binding group and the importance of the tail's structure in achieving high affinity and selectivity. nih.govtandfonline.com Such studies provide a valuable framework for interpreting the SAR of this compound against its potential targets, whether they are microbial or human enzymes. The principles of targeting metalloenzymes and optimizing ligand-protein interactions are broadly conserved. nih.govtandfonline.com

Investigation of Molecular Mechanisms and Biological Targets Strictly in Vitro and Enzymatic Studies

Enzyme Inhibition Studies

No published studies detailing the inhibitory activity of 4-Bromo-N-(piperidin-1-yl)benzenesulfonamide against the specified enzymes were found.

Determination of Inhibition Constants (IC50, Ki)

There is no available data on the IC50 or Ki values of this compound for the listed enzymes.

Kinetic Characterization of Enzyme Inhibition

Information regarding the kinetic characterization (e.g., competitive, non-competitive) of enzyme inhibition by this compound is not available in the scientific literature.

Receptor Binding Assays (Cell-Free or Non-Human Cell Lines)

No studies on the receptor binding properties of this compound have been identified.

Target Identification and Validation in Recombinant Systems

There is no information on the identification or validation of molecular targets for this compound using recombinant systems.

Ligand Selectivity Profiling against Related Targets

Data on the selectivity profile of this compound against related biological targets is not available.

Cellular Pathway Modulation in Non-Human Cell Models (Mechanistic Focus)

No research has been published detailing the mechanistic effects of this compound on cellular pathways in non-human cell models.

Investigation of Specific Enzyme Activity within Cell Lysates

While studies specifically detailing the use of crude cell lysates for this compound are not prevalent, the standard and more precise method of in vitro enzymatic assays using purified enzymes has been extensively applied to the broader class of benzenesulfonamides. These assays are critical for determining direct inhibitory effects on target enzymes. The primary targets identified for benzenesulfonamide (B165840) derivatives are the zinc metalloenzymes known as carbonic anhydrases (CAs). nih.gov

Investigations into various substituted benzenesulfonamides consistently demonstrate potent inhibitory activity against several human (h) carbonic anhydrase isoforms. nih.govnih.gov These compounds typically show varying degrees of selectivity, with significant inhibition often observed for the widespread cytosolic isoform hCA II and the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govnih.gov The inhibitory potency is measured by determining the inhibition constant (Ki), with lower values indicating stronger inhibition. For a series of related 4-substituted benzenesulfonamides, potent, low nanomolar inhibition of hCA II, IX, and XII was observed, while the hCA I isoform was generally inhibited less effectively. nih.gov

Table 1: Inhibitory Activity of Representative 4-Substituted Benzenesulfonamide Analogs Against Human Carbonic Anhydrase Isoforms

Compound (Structure)Ki hCA I (nM)Ki hCA II (nM)Ki hCA IX (nM)Ki hCA XII (nM)
4-(3-Benzyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide98.565.59.84.5
4-(3-(4-Fluorobenzyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide41.530.18.95.1
4-(3-(4-Bromobenzyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide10535.61.50.8
Acetazolamide (Standard)25012255.7

This table presents data for closely related benzenesulfonamide analogs to illustrate the typical inhibitory profile of this chemical class. Data extracted from Casini et al., Bioorg. Med. Chem. Lett., 2014. nih.gov

Probing Biochemical Pathways without Clinical Outcomes

The principal biochemical pathway modulated by this compound and its analogs is the catalytic cycle of carbonic anhydrases. These enzymes catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺). nih.gov Inhibition of this activity directly impacts cellular and tissue-level pH regulation and ion transport processes. unifi.it

A key area of non-clinical biochemical investigation involves the inhibition of tumor-associated isoforms hCA IX and hCA XII. nih.gov These isoforms are highly expressed in many hypoxic tumors and play a crucial role in maintaining the acidic tumor microenvironment. nih.gov By catalyzing the hydration of metabolically produced CO₂, they contribute to a high extracellular proton concentration (acidosis) while helping to maintain a neutral or slightly alkaline intracellular pH, which is favorable for tumor cell proliferation and survival. The inhibition of hCA IX and hCA XII disrupts this pH-regulating machinery, leading to an increase in intracellular acidity and a decrease in extracellular acidity. This represents a direct biochemical perturbation of a pathway critical for cancer cell homeostasis, studied entirely within an in vitro context.

Co-crystallization Studies with Model Proteins (if structural data for analogs exists for mechanistic insight)

While no co-crystal structure of this compound complexed with a target protein is currently available in the Protein Data Bank, extensive crystallographic work on analogous benzenesulfonamide inhibitors with human carbonic anhydrase II (hCA II) provides significant mechanistic insight. nih.gov These studies reveal a highly conserved binding mode for the sulfonamide functional group.

The primary interaction involves the coordination of the sulfonamide moiety to the zinc ion (Zn²⁺) located at the bottom of a 15 Å deep active site cleft. The nitrogen atom of the sulfonamide group displaces a zinc-bound water molecule or hydroxide (B78521) ion, acting as the fourth ligand to the metal in a tetrahedral geometry. nih.gov The two oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of the conserved amino acid residue Threonine 199.

The substituted phenyl ring of the inhibitor, including the 4-bromo and N-piperidinyl substituents, extends outwards from the zinc-binding site, establishing further van der Waals and hydrophobic interactions with residues lining the active site cavity. These "tail" interactions are crucial for determining the binding affinity and isoform selectivity of the inhibitor. nih.gov The specific nature and orientation of these substituents dictate how well the inhibitor fits within the distinct topographies of the active sites of different CA isoforms.

Future Research Directions and Translational Potential in Academic Contexts

Exploration of Novel Synthetic Pathways for Enhanced Compound Accessibility

The accessibility of 4-Bromo-N-(piperidin-1-yl)benzenesulfonamide and its analogues is fundamental to enabling extensive research. While classical synthetic routes to sulfonamides are well-documented, future research could focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

A common approach to synthesizing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with an amine. In this case, 4-bromobenzenesulfonyl chloride would be reacted with 1-aminopiperidine (B145804). Future research could explore advancements in this fundamental reaction.

Potential Research Avenues in Synthesis:

Catalyst Development: Investigating novel catalysts, such as transition metal complexes or organocatalysts, to improve reaction yields, reduce reaction times, and allow for milder reaction conditions.

Flow Chemistry: Adapting the synthesis to continuous flow platforms. This would not only enhance scalability and safety but also allow for rapid optimization of reaction parameters and the streamlined synthesis of an analogue library.

C-H Activation: A more ambitious direction would involve exploring late-stage functionalization of a simpler N-(piperidin-1-yl)benzenesulfonamide scaffold via C-H activation to introduce the bromine atom. This would provide a divergent approach to creating a variety of halogenated analogues.

A comparative table of potential synthetic methodologies is presented below.

Methodology Description Potential Advantages Research Focus
Conventional Batch Synthesis Reaction of 4-bromobenzenesulfonyl chloride with 1-aminopiperidine in the presence of a base.Well-established, straightforward for small-scale synthesis.Optimization of solvent, base, and temperature to maximize yield and purity.
Flow Chemistry The reaction is performed in a continuously flowing stream within a microreactor.Improved heat and mass transfer, enhanced safety, ease of scalability, potential for automation.Reactor design, optimization of flow rates and residence times, integration with in-line purification.
Catalytic Approaches Use of catalysts to facilitate the sulfonamide bond formation.Milder reaction conditions, lower activation energy, potential for asymmetric synthesis in chiral analogues.Screening and development of novel, highly efficient catalysts.

Identification of Undiscovered Biological Targets in In Vitro Systems

The sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. nih.govresearchgate.net The piperidine (B6355638) moiety is also a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov The combination in this compound suggests a high potential for biological activity. Future research should be directed at identifying its specific molecular targets.

Initial screening could involve broad-based phenotypic assays followed by target deconvolution. A hypothetical screening cascade could identify potential areas of activity.

Screening Stage Assay Type Potential Targets/Pathways Example
Primary Screen Cell viability assays across a panel of cancer cell lines.Antiproliferative pathways, cytotoxicity.Testing against NCI-60 cancer cell line panel.
Secondary Screen Enzyme inhibition assays.Carbonic anhydrases, kinases, proteases.In vitro assays for specific enzyme families known to be targeted by sulfonamides.
Target Deconvolution Affinity chromatography, proteomics (e.g., CETSA).Identification of specific protein binding partners.Immobilizing the compound on a solid support to pull down interacting proteins from cell lysates.

Given that related sulfonamide derivatives have shown activity against targets like dihydropteroate (B1496061) synthase in bacteria and tubulin or STAT3 in cancer cells, these would be logical starting points for targeted in vitro investigation. researchgate.netnih.govnih.gov

Development as Molecular Probes for Chemical Biology Research

A molecular probe is a specialized small molecule used to study biological systems. This compound could serve as a foundational scaffold for the development of such probes. The bromophenyl group is particularly useful as it provides a handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira).

Potential Probe Development Strategies:

Fluorescent Probes: Attaching a fluorophore to the scaffold could allow for visualization of the compound's subcellular localization or its interaction with a target protein via fluorescence microscopy.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable the isolation and identification of protein targets through avidin-biotin capture technologies.

Photoaffinity Probes: Introducing a photoreactive group (e.g., an azide (B81097) or diazirine) would allow for covalent cross-linking to the target protein upon UV irradiation, facilitating unambiguous target identification.

These probes would be invaluable tools for elucidating the mechanism of action and identifying the specific binding partners of this chemical scaffold within a complex biological milieu.

Integration with Advanced High-Throughput Screening Platforms for Mechanistic Studies

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify those that modulate a specific biological pathway. ewadirect.comsemanticscholar.org Once a primary biological activity for this compound is identified, HTS platforms can be leveraged for deep mechanistic studies.

For instance, if the compound shows antiproliferative activity, a high-content screening (HCS) platform using automated microscopy and fluorescently labeled cellular components could be employed. This would allow researchers to simultaneously assess the compound's effects on multiple cellular parameters.

Cellular Parameter Fluorescent Marker Potential Mechanistic Insight
Cell Cycle Progression DNA stain (e.g., Hoechst)Arrest at a specific phase (G1, S, G2/M).
Apoptosis Induction Caspase-3/7 activity markerActivation of programmed cell death pathways.
Microtubule Integrity Fluorescently tagged tubulin (e.g., GFP-tubulin)Disruption of the cytoskeleton, similar to some anticancer agents.
Nuclear Morphology DNA stain (e.g., Hoechst)Nuclear fragmentation, a hallmark of apoptosis.

By integrating the compound into such HTS platforms, a detailed cellular phenotype or "fingerprint" can be generated, providing crucial clues about its mechanism of action and distinguishing it from compounds with known mechanisms.

Application in Fragment-Based Drug Discovery (FBDD) as a Scaffold (Conceptual)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target with high ligand efficiency. nih.govnih.gov The core structure of this compound can be conceptually deconstructed into fragments that could be used in or inform an FBDD campaign.

Conceptual FBDD Application:

Fragment Identification: The 4-bromobenzenesulfonamide (B1198654) moiety and the N-piperidine moiety could be considered as individual fragments for screening against a protein target.

Hit Elaboration (Fragment Growth): If a fragment hit, such as 4-bromobenzenesulfonamide, is identified, crystallographic or NMR data could reveal vectors for chemical growth. frontiersin.org The piperidine group could then be "grown" from the sulfonamide nitrogen to occupy an adjacent pocket in the protein's binding site, effectively reconstructing the original molecule in a guided manner.

Scaffold-Based Library Design: Alternatively, the entire this compound molecule could serve as a starting scaffold. A library of analogues could be synthesized by modifying the piperidine ring or substituting the bromine atom to explore the structure-activity relationship (SAR) and optimize binding affinity. frontiersin.org

This conceptual application highlights the utility of the compound's architecture in modern drug discovery paradigms.

Contributions to Fundamental Understanding of Sulfonamide and Piperidine Interactions in Biological Systems

A detailed investigation into the biological activities of this compound would contribute to the broader, fundamental understanding of how sulfonamide and piperidine moieties interact with biological macromolecules. nih.gov

Key Research Questions:

Role of the Sulfonamide Linker: How does the geometry and electronic nature of the sulfonamide group dictate binding orientation and affinity? The tetrahedral sulfur atom and the two electronegative oxygen atoms are key hydrogen bond acceptors. researchgate.net

Impact of the Piperidine Ring: Does the piperidine ring primarily serve as a bulky, space-filling group, or does its nitrogen atom engage in specific polar interactions? Its conformational flexibility (chair/boat conformations) could also be crucial for optimal binding.

Function of the Bromophenyl Group: The bromine atom can engage in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized as important in ligand-protein binding. Studying analogues where bromine is replaced with other halogens (F, Cl, I) or a hydrogen atom could quantify the contribution of this interaction.

By systematically studying this compound and its close analogues, researchers can dissect the contribution of each component to biological activity, providing valuable data that informs the design of future therapeutic agents based on these ubiquitous chemical motifs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.